molecular formula C18H25NO3 B3280487 tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate CAS No. 716358-35-9

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B3280487
CAS No.: 716358-35-9
M. Wt: 303.4 g/mol
InChI Key: OAOBVFBAEKUIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a phenyl ring, and a piperidine ring with a 2-oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the tert-butyl ester and 2-oxoethyl groups. One common method involves the use of tert-butyl chloroformate and phenylacetic acid derivatives under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine ring is a common motif in many biologically active compounds, and modifications of this structure can lead to new drug candidates .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The phenyl and oxoethyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate is unique due to the presence of the phenyl ring, which can enhance its binding interactions and biological activity. The tert-butyl ester group also contributes to its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOBVFBAEKUIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2-oxoethyl)-4-phenylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.